molecular formula C23H38N7NaO17P3S B13969228 Acetyl-Coenzyme A (sodium salt)

Acetyl-Coenzyme A (sodium salt)

Cat. No.: B13969228
M. Wt: 832.6 g/mol
InChI Key: XGCDESRMLMCTPI-QJBWUGSNSA-N
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Description

Acetyl-Coenzyme A (Acetyl-CoA) is a central metabolite in cellular biochemistry, serving as a critical substrate in the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and post-translational protein acetylation. The sodium salt form of Acetyl-CoA is widely utilized in research due to its enhanced stability and solubility compared to the free acid form . Structurally, Acetyl-CoA consists of an acetyl group linked to coenzyme A via a thioester bond, with the sodium counterion stabilizing the molecule in aqueous solutions . Its roles span energy production (via oxidation in the TCA cycle), lipid biosynthesis (as a precursor for malonyl-CoA), and epigenetic regulation (via histone acetylation) .

Properties

Molecular Formula

C23H38N7NaO17P3S

Molecular Weight

832.6 g/mol

InChI

InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/t13-,16-,17-,18+,22-;/m1./s1

InChI Key

XGCDESRMLMCTPI-QJBWUGSNSA-N

Isomeric SMILES

CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na]

Canonical SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na]

Origin of Product

United States

Preparation Methods

Detailed Data Table of Preparation Methods

Preparation Method Starting Materials Catalyst/Enzyme Reaction Conditions Purification Method Yield / Notes Reference
Enzymatic synthesis with acetyl phosphate Coenzyme A, Acetyl phosphate Phosphotransacetylase Mild aqueous, physiological pH Ion exchange chromatography High purity, mimics natural biosynthesis
Chemical synthesis via acetylimidazole intermediate Sodium acetate, 2,6-dichlorobenzoic acid, 1,1'-carbonyldiimidazole, Coenzyme A None (chemical activation) Organic solvents, controlled temperature Reverse-phase ODS chromatography ~40% yield, suitable for radiolabeled products
Enzymatic synthesis regulated by AcuA- AcsA complex Acetyl-phosphate, Coenzyme A AcuA- AcsA complex Physiological conditions Analytical SEC, immunoblotting Intrinsic phosphotransacetylase activity discovered

Analytical and Purification Techniques

Comparison with Similar Compounds

Key Differences :

  • Substrate Specificity : Yeast acetyl-CoA synthetase (ACS) shows strict specificity for acetate and propionate, with a 2-fold lower Km for acetate compared to propionate .
  • Biosynthetic Pathways : Malonyl-CoA is synthesized directly from Acetyl-CoA via ACC, a biotin-dependent enzyme regulated by citrate and phosphorylation .

Functional Analogues: Sodium Acetate

Sodium acetate, a sodium salt of acetic acid, serves as a precursor for intracellular Acetyl-CoA via ACS-mediated activation. Key comparisons include:

Property Acetyl-CoA (Sodium Salt) Sodium Acetate
Chemical Structure Acetyl group bound to CoA with thioester linkage CH3COO⁻Na⁺
Metabolic Role Direct substrate for TCA cycle and lipogenesis Requires conversion via ACS
Cellular Uptake Membrane-impermeable; used in vitro Diffuses freely into cells
Regulatory Impact Modulates histone acetylation and gene expression Elevates acetyl-CoA pools indirectly

Functional Overlap: Sodium acetate supplementation increases intracellular acetyl-CoA levels, mimicking the effects of exogenous Acetyl-CoA sodium salt but with delayed kinetics due to the need for ACS activity .

Enzymatic Roles: ACC vs. Acetyl-CoA Synthetase

Acetyl-CoA Carboxylase (ACC) and Acetyl-CoA Synthetase (ACS) are pivotal enzymes in Acetyl-CoA metabolism:

Parameter Acetyl-CoA Synthetase (ACS) Acetyl-CoA Carboxylase (ACC)
Reaction Catalyzed Acetate + CoA + ATP → Acetyl-CoA + AMP + PPi Acetyl-CoA + CO₂ → Malonyl-CoA
Cofactors ATP, Mg²⁺ Biotin, ATP, HCO₃⁻
Regulation Substrate availability (acetate, propionate) Allosteric activation by citrate
Inhibitors Arsenate (competitive) Herbicides (e.g., diclofop)
Molecular Weight 151 kDa (yeast) 265–500 kDa (multidomain)

Species-Specific Variations :

  • Yeast ACS has a higher specific activity (44 units/mg) compared to mammalian isoforms and exhibits greater thermal stability .
  • ACC isoforms in grasses are targeted by commercial herbicides, highlighting evolutionary divergence in enzyme structure .

Analytical Methodologies for Quantification

Accurate measurement of Acetyl-CoA is critical for metabolic studies. A comparison of common assays is shown below:

Method Detection Limit Accuracy Sample Type Advantages
HPLC-UV 0.1 nmol ±5% Cells, tissues, plasma Cost-effective; no derivatization
Fluorometric 0.05 nmol ±10% Cell lysates High sensitivity; rapid
LC-MS/MS 0.01 nmol ±2% Complex matrices Gold standard for specificity

Recent Advances : LC-MS/MS offers unparalleled specificity, distinguishing Acetyl-CoA from isotopologues and structural analogs like propionyl-CoA .

Biological Activity

Acetyl-Coenzyme A (Acetyl-CoA) is a pivotal metabolite in various biochemical pathways, acting as a key substrate in the synthesis and degradation of fatty acids, amino acids, and carbohydrates. The sodium salt form enhances its solubility and stability, making it suitable for various biological applications. This article explores the biological activity of Acetyl-CoA, focusing on its enzymatic roles, regulatory mechanisms, and implications in health and disease.

1. Enzymatic Functions

Acetyl-CoA serves as a substrate for several critical enzymes involved in metabolic pathways:

  • Krebs Cycle : Acetyl-CoA enters the Krebs cycle (TCA cycle) to produce ATP through oxidative phosphorylation. It combines with oxaloacetate to form citrate, initiating a series of reactions that release energy.
  • Fatty Acid Synthesis : In lipogenesis, Acetyl-CoA is converted into malonyl-CoA by acetyl-CoA carboxylase, which is crucial for fatty acid synthesis.
  • Protein Acetylation : Acetyl-CoA is involved in post-translational modifications of proteins via acetylation, impacting gene expression and cellular signaling pathways .

2. Regulatory Mechanisms

The activity of Acetyl-CoA is tightly regulated by several factors:

  • Acetylation : Enzymes such as acetyl-CoA synthetase are regulated through lysine acetylation, which alters their activity based on cellular conditions. For instance, studies have shown that lysine acetylation can modulate the activity of AMP-forming acetyl-CoA synthetases in both prokaryotic and eukaryotic organisms .
  • Substrate Availability : The concentrations of acetate and CoA influence the production of Acetyl-CoA. High levels of acetate can drive the synthesis of Acetyl-CoA through the action of acetyl-CoA synthetase .

3. Biological Distribution

The distribution of Acetyl-CoA varies across different tissues, reflecting its metabolic roles:

OrganCoA Concentration (nmol/mg protein)Acetyl-CoA Concentration (nmol/mg protein)
Liver0.872 ± 0.1220.194 ± 0.038
Kidney0.191 ± 0.0620.013 ± 0.006
Brain0.079 ± 0.0240.028 ± 0.011
Plasma0.009 ± 0.0010.0003 ± 0.0001

This table illustrates how tissue-specific concentrations reflect distinct metabolic activities in response to physiological and pathological states .

Case Study: Hepatotoxicity and Recovery

Research involving rats exposed to thioacetamide (TAA), a hepatotoxic compound, demonstrated significant changes in CoA and Acetyl-CoA levels across various organs. Following TAA exposure, while liver recovery was noted, the concentrations of both CoA and Acetyl-CoA remained significantly lower than control levels even after recovery periods, indicating persistent metabolic alterations due to toxicity .

Case Study: Mitochondrial Dysfunction

In a study examining mitochondrial DNA mutations associated with diseases like Leigh syndrome, researchers found altered levels of Acetyl-CoA in cybrid cells with mitochondrial dysfunction compared to wild-type cells. This suggests that disruptions in mitochondrial function can significantly impact Acetyl-CoA metabolism, potentially contributing to disease pathology .

5. Conclusion

Acetyl-Coenzyme A (sodium salt) plays a crucial role in cellular metabolism through its involvement in energy production, biosynthetic processes, and protein modifications. Its biological activity is regulated by various mechanisms that ensure metabolic flexibility under different physiological conditions. Understanding these processes is vital for elucidating the roles of Acetyl-CoA in health and disease.

This comprehensive overview highlights the importance of Acetyl-CoA in biological systems and underscores the need for further research into its regulatory mechanisms and potential therapeutic applications.

Q & A

Q. What are the critical physicochemical properties of acetyl-coenzyme A (sodium salt) relevant to experimental design?

Acetyl-coenzyme A (sodium salt) has a molecular formula of C23H38N7O17P3S3Na\text{C}_{23}\text{H}_{38}\text{N}_7\text{O}_{17}\text{P}_3\text{S} \cdot 3\text{Na} and a molecular weight of 875.52 g/mol. It is highly soluble in water (≥100 mg/mL) and should be stored at -20°C in lyophilized powder form to maintain stability. Solutions are stable for up to two weeks at -20°C in neutral to slightly acidic conditions (pH 3–7) .

Q. How does acetyl-coenzyme A function in central metabolic pathways?

Acetyl-coenzyme A is a pivotal metabolite in the citric acid cycle, lipid biosynthesis, and histone acetylation. It is generated via mitochondrial pyruvate oxidation, fatty acid β-oxidation, or amino acid catabolism. In the citric acid cycle, it condenses with oxaloacetate to form citrate, initiating energy production and biosynthetic precursor generation .

Q. What methods are recommended for quantifying acetyl-coenzyme A in biological samples?

UV absorbance at 259 nm (extinction coefficient: 15,400 M1^{-1}cm1^{-1} in phosphate buffer, pH 7) is a standard method for quantification. Enzymatic assays using citrate synthase or phosphotransacetylase-coupled systems can also be employed for specificity .

Q. How should researchers handle acetyl-coenzyme A to avoid degradation?

Reconstitute lyophilized powder in ultra-pure water or buffer (pH 6–7) and aliquot to minimize freeze-thaw cycles. Avoid prolonged exposure to alkaline conditions (>pH 8) or elevated temperatures (>4°C). Use protective equipment (gloves, lab coat) due to its hygroscopic nature .

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis of acetyl-coenzyme A for in vitro assays?

Acetyl-coenzyme A is enzymatically synthesized using coenzyme A (CoA), acetyl phosphate, and phosphotransacetylase. Key parameters include:

  • Substrate Ratios : 1:1 molar ratio of CoA to acetyl phosphate.
  • pH : Maintain pH 7–8 for optimal enzyme activity.
  • Purification : Ion-exchange chromatography removes residual substrates and enzymes. Validate purity via HPLC (≥93%) .

Q. What experimental strategies resolve contradictions in acetyl-coenzyme A’s role under salt stress?

Under salt stress, acetyl-coenzyme A carboxylase (ACC) activity may decline, reducing fatty acid synthesis. Conflicting data on lipid profiles can be addressed by:

  • Multi-omics Integration : Combine proteomics (e.g., ACC abundance) with lipidomics to correlate enzyme levels with metabolite flux.
  • Isotopic Tracing : Use 13C^{13}\text{C}-labeled glucose or acetate to track carbon partitioning into lipids vs. oxidative pathways .

Q. How can acetyl-coenzyme A’s role in histone acetylation be studied methodologically?

  • In Vitro Assays : Incubate histone acetyltransferase (HAT) enzymes with acetyl-coenzyme A and histone substrates. Quantify acetylation via Western blot (anti-acetyl-lysine antibodies) or mass spectrometry.
  • Cellular Studies : Use acetyl-coenzyme A analogs (e.g., 13C^{13}\text{C}-labeled) with LC-MS to trace site-specific histone modifications .

Q. What controls are essential for troubleshooting enzyme activity assays involving acetyl-coenzyme A?

  • Negative Controls : Omit acetyl-coenzyme A or use heat-inactivated enzymes to confirm substrate dependence.
  • Interference Checks : Test for non-specific hydrolysis of acetyl-coenzyme A using thioesterase inhibitors (e.g., iodoacetamide).
  • Standard Curves : Include known concentrations of acetyl-coenzyme A to validate detection limits .

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